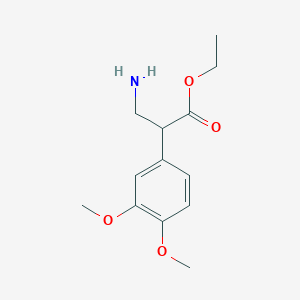

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBYEXVSRYCLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510534 | |

| Record name | Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56003-06-6 | |

| Record name | Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form primary amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxyacetophenone.

Reduction: Formation of ethyl 3-amino-2-(3,4-dimethoxyphenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Research

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate has shown promising anticancer properties. Research indicates its effectiveness against various cancer cell lines, particularly gastric cancer cells such as SGC-790, MKN-4, and MKN45. The compound may induce apoptosis through modulation of signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of this compound. Its structural features may interact with neurobiological pathways, although further research is necessary to elucidate these mechanisms fully.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Initial findings indicate it may inhibit the growth of certain bacterial strains, although detailed mechanisms remain to be explored.

Enzyme Interaction Studies

This compound is employed in studies investigating enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding biochemical processes.

Cytotoxicity Studies

In vitro studies have demonstrated effective cytotoxicity against specific cancer cell lines with IC50 values indicating significant potential for therapeutic development.

Mechanistic Studies

Research is ongoing to understand the molecular interactions influenced by this compound. Initial findings suggest it may act as an inhibitor of key enzymes involved in cancer progression.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects.

Comparison with Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate: A closely related compound with slight variations in the position of the methoxy groups.

Uniqueness: Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple research fields highlight its significance.

Biological Activity

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (commonly referred to as the compound) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, anticancer properties, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C13H19NO4

- Molecular Weight : 253.29 g/mol

- Functional Groups : Ethyl ester, amino group, and substituted aromatic ring (3,4-dimethoxy).

The compound's unique structure allows for various interactions with biological targets, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following points summarize its mechanism of action:

- Enzyme Interaction : The amino group facilitates hydrogen bonding with enzyme active sites, potentially inhibiting their activity or modulating their function.

- Cell Proliferation Inhibition : Studies indicate that the compound can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival and proliferation.

- Target Specificity : The compound may selectively target certain cancer cell lines, leading to differential effects based on the cellular context.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. Notable findings include:

- Cell Line Efficacy : It has shown effectiveness against various gastric cancer cell lines including SGC-790, MKN-4, and MKN45. These studies suggest that the compound can significantly inhibit cell growth and induce apoptosis in these models.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| SGC-790 | 15 | Inhibition of proliferation |

| MKN-4 | 12 | Induction of apoptosis |

| MKN45 | 10 | Significant reduction in viability |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds but exhibits unique biological properties due to its specific functional groups. Here are comparisons with notable analogues:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate | Different methoxy substitution | Varies; less potent than the target compound |

| 3,4-Dimethoxyphenethylamine | Lacks ethyl ester; simpler structure | Antidepressant properties noted |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated the compound against a panel of cancer cell lines and found significant anticancer activity attributed to its interaction with apoptotic pathways.

- Mechanistic Insights : Research highlighted in Bioorganic & Medicinal Chemistry Letters detailed how the compound affects specific signaling pathways involved in cancer progression. The findings suggest that it may serve as a lead compound for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid with ethanol, using a strong acid catalyst (e.g., H₂SO₄) under reflux conditions. This approach is analogous to the synthesis of related esters like Ethyl 3-amino-2-(cyclopentylmethyl)propanoate, where reaction parameters (temperature, catalyst concentration) are optimized for yield and purity . For intermediates, asymmetric aldol reactions involving glycinates and ketones under visible-light-driven photoredox catalysis have been used to achieve stereochemical control, as demonstrated in the synthesis of β-hydroxy-α-amino esters .

Q. How can the structural and molecular weight characteristics of this compound be characterized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the structure, particularly for identifying the 3,4-dimethoxyphenyl group and ester functionality. For example, in similar compounds, aromatic protons in the 3,4-dimethoxyphenyl moiety resonate at δ 6.7–7.1 ppm, while ester carbonyl carbons appear at ~170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can determine molecular weight and purity. Polyacetylenes derived from 3,4-dimethoxyphenyl precursors showed molecular weights of 13,900–18,400 g/mol using these techniques .

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides precise bond angles and spatial arrangement, as seen in structurally related azanium chloride dihydrate complexes .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Methodological Answer :

- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in chloroform or ethyl acetate. Analogous esters with 3,4-dimethoxyphenyl groups exhibit solubility trends influenced by steric and electronic effects of substituents .

- Stability : Stability in storage requires protection from moisture and light. Under reflux conditions, ester groups may hydrolyze; thus, inert atmospheres (N₂/Ar) are recommended during synthesis. Degradation products can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?

- Methodological Answer : Asymmetric synthesis using photoredox/Lewis acid dual catalysis has been employed for related β-hydroxy-α-amino esters, achieving enantiomeric excess (ee) values up to 82% . Chiral stationary-phase HPLC (e.g., Daicel Chiralcel IF column with hexane/i-PrOH eluent) is effective for resolving enantiomers, as demonstrated for derivatives with similar stereocenters .

Q. What strategies address contradictions in polymerization yields when using this compound as a monomer?

- Methodological Answer : Contradictions in polymerization efficiency (e.g., molecular weight variability) can arise from catalyst choice or additive effects. For example, adding menthol during Rh-catalyzed polymerization of 3,4-dimethoxyphenyl-containing monomers increased molecular weight by stabilizing helical polymer conformations . Kinetic studies (e.g., monitoring via GPC) and adjusting monomer-to-catalyst ratios are critical for reproducibility.

Q. How do structural modifications (e.g., methoxy group positioning) influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Reactivity : Electron-donating methoxy groups at the 3,4-positions enhance electrophilic aromatic substitution reactivity, as seen in Friedel-Crafts alkylation of related compounds .

- Biological Activity : Modifications to the amino or ester groups can alter interactions with enzymes or receptors. For example, replacing the ethyl ester with a methyl group in similar compounds reduced cytotoxicity but increased metabolic stability .

Key Methodological Recommendations

- Stereochemical Control : Use chiral catalysts (e.g., Rh complexes) or enantioselective photoredox systems to optimize ee .

- Polymerization Optimization : Screen additives (e.g., menthol) and catalyst loadings to enhance molecular weight and yield .

- Analytical Validation : Combine NMR, MS, and X-ray crystallography for unambiguous structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.